Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Description
Properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO4/c1-6-15-10(14)8-7-9-13-16-11(2,3)12(4,5)17-13/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISHUNYKWNACNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Conditions
The reaction typically involves a triflate or halide precursor, such as ethyl 4-bromobutanoate or its trifluoromethanesulfonyl (triflate) analog. In the presence of a palladium catalyst (e.g., ), a bidentate ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, DPPF), and a base (e.g., potassium acetate), the substrate undergoes borylation in solvents like 1,4-dioxane at elevated temperatures (80–100°C).
The mechanism proceeds through oxidative addition of the palladium catalyst to the carbon-halogen/triflate bond, followed by transmetallation with and reductive elimination to yield the boronate ester.
Optimization of Reaction Parameters
Key variables influencing yield include catalyst loading, ligand choice, and reaction duration. Data from analogous tert-butyl boronate syntheses reveal the following trends (Table 1):
Table 1: Optimization of Miyaura Borylation Conditions for Boronate Esters
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| /DPPF | 1,4-Dioxane | 80 | 18 | 70 | |
| /DPPF | 1,4-Dioxane | 80 | 12 | 42 | |
| Toluene/EtOH | 80 | 4.5 | 93 |
For this compound, optimal conditions likely mirror those achieving 93% yield in tert-butyl analogs: as the catalyst, sodium carbonate as the base, and a toluene/ethanol solvent system at 80°C for 4.5 hours.
Alternative Synthetic Approaches
Transesterification of Boronic Acids
While less common, transesterification offers a route to boronate esters. For example, reacting ethyl 4-borono-butanoic acid with pinacol in acidic conditions could yield the target compound. However, this method is hindered by the instability of free boronic acids and competing side reactions, making catalytic borylation preferable.
Hydroboration of Alkenes
Hydroboration of ethyl 4-pentenoate with pinacolborane () represents a theoretical pathway. However, regioselectivity challenges (anti-Markovnikov vs. Markovnikov addition) and the need for specialized catalysts limit its practicality compared to Miyaura borylation.
Comparative Analysis of Methods
Miyaura Borylation Advantages:
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High functional group tolerance.
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Compatibility with ethyl ester moieties.
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Scalability (demonstrated by 93% yields in tert-butyl systems).
Limitations of Alternative Routes:
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Transesterification requires unstable intermediates.
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Hydroboration lacks regiochemical control for aliphatic substrates.
Experimental Procedures and Characterization
Step-by-Step Synthesis via Miyaura Borylation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to yield the corresponding alcohol.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: This compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form intermediate complexes that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a palladium-boron complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate with structurally analogous boronate esters, highlighting key differences in structure, synthesis, and reactivity:
Structural and Functional Insights
Aliphatic vs. Aromatic Boronates :
- Aliphatic boronates (e.g., the target compound) exhibit higher flexibility and faster coupling kinetics in Suzuki reactions compared to aromatic analogs (e.g., phenyl-substituted derivatives in ). However, aromatic boronates offer greater thermal stability and are preferred in solid-phase synthesis .
- Electron-withdrawing groups (e.g., -Cl in ) reduce boronate reactivity, necessitating optimized catalytic conditions for cross-coupling .
Ester Group Effects :
- Ethyl esters (target compound) are more labile under basic conditions than tert-butyl esters (), making the latter preferable for prolonged reactions.
- Branched esters (e.g., compound in ) introduce steric hindrance, slowing undesired side reactions in medicinal chemistry applications .
Heterocyclic Derivatives :
- Pyrazole-containing boronates () enable selective binding to biological targets (e.g., ALK kinase) due to their planar, nitrogen-rich structures. Their synthesis often achieves >90% yields via SN2 alkylation .
Biological Activity
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS No. 1049004-32-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H25BO4
- Molecular Weight : 280.17 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
Biological Activities
- Antimicrobial Activity :
- Anticancer Potential :
- Pharmacokinetics :
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of boron-containing compounds similar to this compound against resistant strains of bacteria. The compound exhibited potent activity against clinical isolates with MIC values significantly lower than traditional antibiotics.
Case Study 2: Anticancer Activity
In a recent investigation involving breast cancer cell lines (MDA-MB-231), it was found that the compound inhibited cell growth with an IC50 value indicating strong antiproliferative effects. Importantly, it showed a significant reduction in tumor metastasis in vivo models compared to control treatments .
Table 1: Biological Activity Data
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Effective against multidrug-resistant strains |
| Anticancer | MDA-MB-231 (breast cancer) | IC50 = 0.126 μM | Significant inhibition of cell proliferation |
| Pharmacokinetics | Sprague-Dawley rats | Cmax = 592 ± 62 mg/mL | Moderate exposure; favorable safety profile |
Q & A
Q. What is the structural and functional significance of the pinacol boronate group in Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate?
The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The dioxaborolane ring protects the boron atom from hydrolysis while enabling transmetallation with palladium catalysts. This group’s steric bulk and electronic properties influence regioselectivity in aryl-aryl bond formations .
Q. What are the standard synthetic routes for preparing this compound?
A common method involves coupling ethyl 4-bromobutanoate with a boronate precursor (e.g., 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via nickel- or palladium-catalyzed reactions. For example, a nickel-catalyzed reductive alkylation at 60°C for 19–20 hours in anhydrous THF yields the target compound . Purification typically involves column chromatography after acid/base washes .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR spectroscopy : H and B NMR confirm the presence of the boronate ester (e.g., B NMR resonance at ~30 ppm).
- Mass spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+Na] at m/z 271.1466) .
- Infrared spectroscopy : B-O and ester C=O stretches (~1350 cm and ~1720 cm) are diagnostic .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?
Optimization involves:
- Catalyst selection : Pd(PPh) or PdCl(dppf) at 1–5 mol% loading.
- Solvent/base systems : Dioxane/water mixtures with NaCO or CsCO for improved solubility.
- Temperature : 80–100°C for aryl chlorides; room temperature for activated aryl bromides. Contradictory yields may arise from steric hindrance or competing protodeboronation, requiring controlled anhydrous conditions .
Q. How do substitution patterns in analogous boronate esters affect reactivity?
Comparative studies (e.g., ethyl 4-chloro-2-boronate benzoate vs. para-substituted derivatives) reveal:
Q. What strategies resolve contradictions in reported biological activity data for boron-containing compounds?
Discrepancies may stem from:
- Purity issues : Trace palladium residues from synthesis can skew cytotoxicity assays.
- Hydrolytic stability : Boronate esters degrade in aqueous media, requiring stability assays (e.g., HPLC monitoring at pH 7.4).
- Structural validation : Confirm identity via X-ray crystallography or 2D NMR if bioactivity diverges from literature .
Q. How is this compound utilized in photoredox or nickel-catalyzed cascade reactions?
In photoredox cascades, the boronate participates in deboronative radical additions, forming cyclobutanes via polar cyclization. For nickel-catalyzed alkylations, the ester group acts as a directing moiety, enabling C(sp)-C(sp) bond formation under mild conditions .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Handling boronate esters : Use inert atmospheres (N/Ar) to prevent hydrolysis.
- Toxic byproducts : Quench residual Pd catalysts with SiliaMetS Thiol or activated charcoal.
- Personal protective equipment (PPE) : Nitrile gloves and goggles are mandatory due to irritant risks .
Q. How can researchers troubleshoot low yields in cross-coupling reactions?
- Assess boronate purity via B NMR.
- Screen additives : 1–2 equivalents of LiCl or KPO enhance Pd catalyst turnover.
- Monitor reaction progress : Use TLC with UV-active boronate intermediates .
Applications in Drug Design and Materials Science
Q. What role does this compound play in prodrug synthesis?
The ester moiety enables hydrolysis to carboxylic acids in vivo, making it a candidate for prodrugs. For example, taxol derivatives with boronate-linked side chains show improved liposomal delivery and controlled release .
Q. How is it applied in OLED materials?
As a boronate building block, it facilitates synthesis of thermally activated delayed fluorescence (TADF) emitters. For instance, coupling with acridine or phenoxazine derivatives yields electron-transport layers with high quantum efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
